N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings. The compound is characterized by the presence of a 2,6-difluorobenzyl group and a carboxamide functional group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as Atogepant, is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraines .
Mode of Action
Atogepant acts as an antagonist of the CGRP receptor . By binding to these receptors, it inhibits the activity of CGRP, a molecule that has been implicated in the transmission of migraine pain .
Biochemical Pathways
The inhibition of CGRP receptors by Atogepant affects the pain signaling pathways associated with migraines . By blocking these receptors, Atogepant prevents the activation of these pathways by CGRP, thereby reducing the frequency and severity of migraine attacks .
Result of Action
The antagonistic action of Atogepant on CGRP receptors results in the prevention of episodic migraine headaches . It is administered once daily for preventative use, rather than abortive migraine therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the 2,6-difluorobenzyl group: This step involves the nucleophilic substitution reaction of a 2,6-difluorobenzyl halide with the furo[3,2-b]pyridine core.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring and may have similar biological activities.
Furan derivatives: These compounds contain the furan ring and may exhibit similar chemical reactivity.
Carboxamide derivatives: These compounds have the carboxamide functional group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-9-5-6-14-13(20-9)7-15(22-14)16(21)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJLLPLSFAQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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